molecular formula C27H18O B14186855 [4-(Phenanthren-9-YL)phenyl](phenyl)methanone CAS No. 922529-74-6

[4-(Phenanthren-9-YL)phenyl](phenyl)methanone

Katalognummer: B14186855
CAS-Nummer: 922529-74-6
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: PGJUAKXNFVEWFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Phenanthren-9-YL)phenylmethanone: is a chemical compound that features a phenanthrene moiety attached to a phenyl group, which is further connected to a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenanthren-9-YL)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses phenanthrene and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 4-(Phenanthren-9-YL)phenylmethanone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 4-(Phenanthren-9-YL)phenylmethanone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(Phenanthren-9-YL)phenylmethanone is used as a building block in organic synthesis, particularly in the development of polycyclic aromatic hydrocarbons and other complex molecules.

Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths.

Industry: In the industrial sector, 4-(Phenanthren-9-YL)phenylmethanone can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 4-(Phenanthren-9-YL)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenanthrene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.

Vergleich Mit ähnlichen Verbindungen

    4-(Phenanthren-9-YL)phenylmethanol: Similar structure but with an alcohol group instead of a ketone.

    4-(Phenanthren-9-YL)phenylamine: Contains an amine group instead of a ketone.

Uniqueness: 4-(Phenanthren-9-YL)phenylmethanone is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and amine analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

922529-74-6

Molekularformel

C27H18O

Molekulargewicht

358.4 g/mol

IUPAC-Name

(4-phenanthren-9-ylphenyl)-phenylmethanone

InChI

InChI=1S/C27H18O/c28-27(20-8-2-1-3-9-20)21-16-14-19(15-17-21)26-18-22-10-4-5-11-23(22)24-12-6-7-13-25(24)26/h1-18H

InChI-Schlüssel

PGJUAKXNFVEWFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.